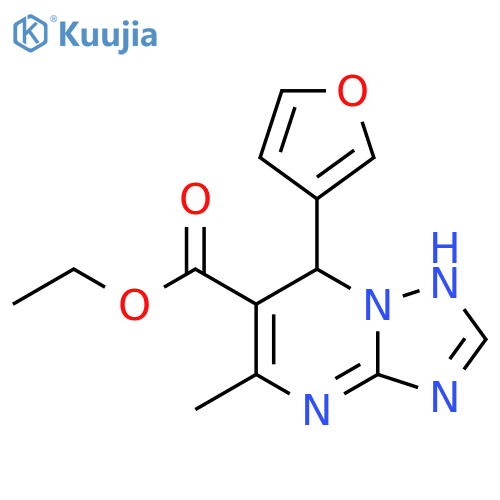

Cas no 938021-91-1 (ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)

938021-91-1 structure

商品名:ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate

CAS番号:938021-91-1

MF:C13H14N4O3

メガワット:274.275262355804

CID:5428389

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(3-furanyl)-1,7-dihydro-5-methyl-, ethyl ester

- ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate

-

- インチ: 1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16)

- InChIKey: SLWSHEZJGFQJLF-UHFFFAOYSA-N

- ほほえんだ: C12N=CNN1C(C1C=COC=1)C(C(OCC)=O)=C(C)N=2

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3412-0068-3mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-10mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-20μmol |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-15mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-2mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-4mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-40mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-1mg |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-2μmol |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3412-0068-10μmol |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

938021-91-1 | 10μmol |

$69.0 | 2023-09-10 |

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

938021-91-1 (ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 157047-98-8(Benzomalvin C)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 249916-07-2(Borreriagenin)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量